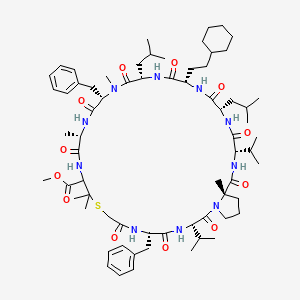
HIV-1 protease-IN-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 protease-IN-7 is a potent inhibitor of the human immunodeficiency virus type 1 protease enzyme. This enzyme is crucial for the maturation and replication of the virus, making it a significant target for antiretroviral therapy. This compound is designed to bind to the active site of the protease, preventing it from cleaving the viral polyprotein precursors into functional proteins, thereby inhibiting the production of infectious viral particles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is to use phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger volumes. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control.
化学反応の分析
Types of Reactions
HIV-1 protease-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
HIV-1 protease-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of protease inhibition and to develop new synthetic methodologies.
Biology: Employed in studies to understand the role of HIV-1 protease in viral replication and to investigate the effects of protease inhibition on viral life cycle.
Medicine: Utilized in the development of antiretroviral therapies for the treatment of HIV/AIDS. It serves as a lead compound for designing new protease inhibitors with improved efficacy and resistance profiles.
Industry: Applied in the production of diagnostic tools and assays for detecting HIV-1 protease activity and for screening potential inhibitors
作用機序
HIV-1 protease-IN-7 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the viral polyprotein precursors into functional proteins, which are essential for the assembly and maturation of infectious viral particles. The inhibition of protease activity leads to the production of non-infectious viral particles, thereby reducing the viral load in infected individuals .
類似化合物との比較
Similar Compounds
Darunavir: Another potent HIV-1 protease inhibitor with a similar mechanism of action.
Ritonavir: Used as a booster to enhance the efficacy of other protease inhibitors.
Saquinavir: One of the first protease inhibitors developed for HIV treatment.
Uniqueness of HIV-1 protease-IN-7
This compound is unique in its structural features and binding affinity to the protease enzyme. It has been designed to overcome resistance mutations that often arise with other protease inhibitors. Its high potency and favorable pharmacokinetic properties make it a valuable addition to the arsenal of antiretroviral drugs .
特性
分子式 |
C68H104N10O12S |
|---|---|
分子量 |
1285.7 g/mol |
IUPAC名 |
methyl (3S,6S,15S,18S,21S,24S,27S,30S,33S)-6,18-dibenzyl-24-(2-cyclohexylethyl)-11,11,15,19,33-pentamethyl-21,27-bis(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32-decaoxo-3,30-di(propan-2-yl)-10-thia-1,4,7,13,16,19,22,25,28,31-decazabicyclo[31.3.0]hexatriacontane-12-carboxylate |
InChI |
InChI=1S/C68H104N10O12S/c1-40(2)35-49-59(82)71-48(32-31-45-25-18-15-19-26-45)58(81)73-51(36-41(3)4)63(86)77(13)52(38-47-29-22-17-23-30-47)61(84)69-44(9)57(80)76-56(65(88)90-14)67(10,11)91-39-53(79)70-50(37-46-27-20-16-21-28-46)60(83)74-55(43(7)8)64(87)78-34-24-33-68(78,12)66(89)75-54(42(5)6)62(85)72-49/h16-17,20-23,27-30,40-45,48-52,54-56H,15,18-19,24-26,31-39H2,1-14H3,(H,69,84)(H,70,79)(H,71,82)(H,72,85)(H,73,81)(H,74,83)(H,75,89)(H,76,80)/t44-,48-,49-,50-,51-,52-,54-,55-,56?,68-/m0/s1 |
InChIキー |
QJPMQRMWDWCLRB-NRZNWIIJSA-N |
異性体SMILES |
C[C@H]1C(=O)NC(C(SCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@]2(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)CC(C)C)CCC4CCCCC4)CC(C)C)C(C)C)C)C(C)C)CC5=CC=CC=C5)(C)C)C(=O)OC |
正規SMILES |
CC1C(=O)NC(C(SCC(=O)NC(C(=O)NC(C(=O)N2CCCC2(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)CC(C)C)CCC4CCCCC4)CC(C)C)C(C)C)C)C(C)C)CC5=CC=CC=C5)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


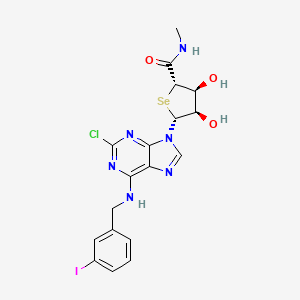

![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)

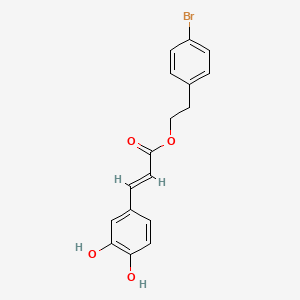
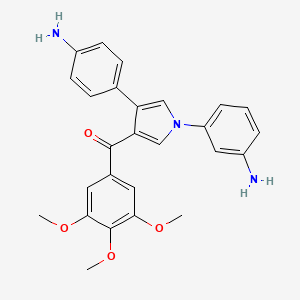

![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
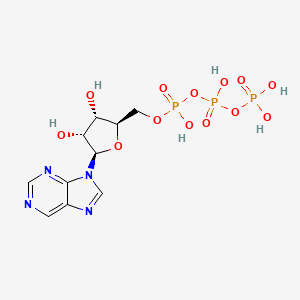
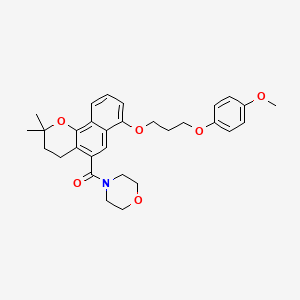
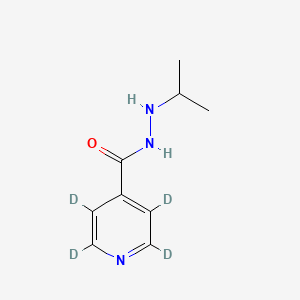


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
